molecular formula C13H23N3O2 B8147417 tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B8147417
M. Wt: 253.34 g/mol
InChI Key: MCBLOYMIEZRLES-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative with a cyanomethyl substituent at the 1-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) group attached via a methylene linker at the 4-position. Its molecular formula is C₁₂H₂₁N₃O₂, with a molecular weight of 239.32 g/mol . This compound is primarily utilized as an intermediate in medicinal chemistry for the development of bioactive molecules, particularly those targeting enzymes or receptors requiring specific steric and electronic features.

Properties

IUPAC Name

tert-butyl N-[[1-(cyanomethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-5,7-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBLOYMIEZRLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanomethylation via Nucleophilic Substitution

A two-step protocol involves initial Boc protection of piperidin-4-ylmethanamine, followed by N-alkylation with bromoacetonitrile:

Step 1: Boc Protection
Piperidin-4-ylmethanamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using Hunig’s base (N-ethyl-N,N-diisopropylamine) as a base. This yields tert-butyl (piperidin-4-ylmethyl)carbamate with >90% efficiency.

Step 2: Cyanomethyl Group Introduction
The Boc-protected intermediate undergoes alkylation with bromoacetonitrile in dimethyl sulfoxide (DMSO) at 120°C for 48 hours, using potassium carbonate as a base. This method mirrors conditions for analogous piperidine alkylations, achieving ~65% yield.

Reaction Conditions Table

StepReagentsSolventTemperatureTimeYield
1Boc₂O, Hunig’s baseDCM0–20°C12 h92%
2BrCH₂CN, K₂CO₃DMSO120°C48 h65%

Reductive Amination Pathway

Cyanomethylation via Sodium Cyanoborohydride

An alternative route employs reductive amination to install the cyanomethyl group. Piperidin-4-ylmethanamine reacts with glycolaldehyde cyanohydrin (HOCH₂CN) in methanol, using sodium cyanoborohydride (NaBH₃CN) and acetic acid as catalysts:

Procedure

  • Piperidin-4-ylmethanamine (1.0 eq), glycolaldehyde cyanohydrin (1.2 eq), and NaBH₃CN (1.5 eq) are stirred in methanol at 20°C for 16 hours.

  • The Boc group is introduced post-amination using Boc₂O in tetrahydrofuran (THF), yielding the target compound in 56% overall yield.

Key Considerations

  • Acetic acid maintains a mildly acidic pH to stabilize the imine intermediate.

  • Sodium cyanoborohydride selectively reduces the Schiff base without attacking the nitrile group.

Sequential Deprotection-Alkylation-Reprotection

Intermediate Functionalization

For substrates sensitive to Boc deprotection, a three-step sequence is employed:

  • Temporary Boc Deprotection : Treat tert-butyl (piperidin-4-ylmethyl)carbamate with trifluoroacetic acid (TFA) in DCM to generate the free amine.

  • Cyanomethylation : React the amine with bromoacetonitrile in acetonitrile at 60°C for 12 hours.

  • Boc Re-protection : Use Boc₂O and Hunig’s base in DCM to reintroduce the carbamate group.

This method achieves a 45–50% overall yield, with purity >95% by HPLC.

Optimization of Reaction Parameters

Solvent and Base Selection

  • DMSO vs. NMP : DMSO enhances reaction rates for alkylation but may degrade acid-sensitive groups. N-Methylpyrrolidone (NMP) offers higher thermal stability for prolonged reactions.

  • Inorganic vs. Organic Bases : Potassium carbonate (K₂CO₃) is optimal for DMSO-based alkylation, while Hunig’s base minimizes side reactions in Boc protection.

Temperature and Time Dependence

  • Alkylation at 120°C for 48 hours maximizes conversion but risks nitrile hydrolysis. Lower temperatures (80–100°C) with extended times (72–96 hours) improve selectivity.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.44 ppm, singlet) and cyanomethyl protons (δ 3.70 ppm, singlet).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 296.2 (calculated for C₁₃H₂₂N₃O₂).

Purity Assessment

  • Reverse-phase HPLC with a C18 column (ACN/H₂O gradient) confirms >98% purity in optimized routes .

Chemical Reactions Analysis

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the primary amine. This reaction is critical for further functionalization:
Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : Room temperature (20–25°C)

  • Time : 4–6 hours
    Outcome :

  • Quantitative removal of the Boc group yields the free amine, enabling subsequent alkylation or acylation .

Mechanism :

Boc-protected amine+TFAPrimary amine+CO2+tert-Butyl trifluoroacetate\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Primary amine} + \text{CO}_2 + \text{tert-Butyl trifluoroacetate}

Cyanomethyl Group Reactivity

The cyanomethyl substituent on the piperidine nitrogen participates in nucleophilic substitutions and serves as a precursor for further functional group transformations:

Alkylation Reactions

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Base : Triethylamine (TEA) or K3_3PO4_4

  • Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF)

  • Catalyst : 4CzIPN (photoredox catalyst for visible-light-mediated reactions)

Example :

ReactantProductYieldConditions
Bromoacetonitriletert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate82%440 nm LED, MeCN, 16 h

Hydrolysis of the Nitrile Group

The cyanomethyl group can be hydrolyzed to a carboxylic acid under basic conditions:
Reaction Conditions :

  • Reagent : NaOH (2 N aqueous solution)

  • Solvent : Ethanol (EtOH)

  • Temperature : 80°C, 12 hours
    Outcome :

  • Conversion to the corresponding carboxylic acid derivative with 75–90% efficiency.

Mechanism :

R–CN+H2OOHR–COOH+NH3\text{R–CN} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{R–COOH} + \text{NH}_3

Photoredox-Mediated Cross-Coupling

Visible-light photocatalysis enables C–C bond formation with isocyanides:
General Procedure :

  • Substrate : Alkyl iodide or carboxylic acid derivative

  • Catalyst : Ir(dCF3_3bpy)2_2(dtbbpy)PF6_6 or 4CzIPN

  • Light Source : Kessil PR160L blue LED (λ = 440 nm)

  • Solvent : MeCN with TEA as a base

Key Data :

Starting MaterialProductCatalystYield
Alkyl iodideCyanated piperidine derivative4CzIPN66%
Carboxylic acidNitrile productIr-complex82%

Sulfonylation of the Piperidine Nitrogen

The secondary amine on the piperidine ring reacts with sulfonyl chlorides:
Protocol :

  • Reagent : Methanesulfonyl chloride (MsCl)

  • Base : Pyridine or TEA

  • Solvent : DCM, 0°C to RT

  • Yield : 89–91%

Equation :

R–NH+MsClBaseR–N–Ms+HCl\text{R–NH} + \text{MsCl} \xrightarrow{\text{Base}} \text{R–N–Ms} + \text{HCl}

Reductive Amination

The deprotected amine undergoes reductive amination with aldehydes/ketones:
Conditions :

  • Reducing Agent : NaBH3_3CN or NaBH(OAc)3_3

  • Solvent : MeOH or THF

  • Catalyst : Acetic acid

Example :

AldehydeProductYield
FormaldehydeN-Methylated derivative78%

Stability Under Basic Conditions

The carbamate group remains stable under mild basic conditions (pH < 10), but degrades in strong bases (e.g., NaOH > 2 N) .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate. For instance, related compounds have demonstrated significant activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations. This suggests that tert-butyl derivatives may also possess similar properties, making them candidates for developing new antimicrobial agents to combat antibiotic resistance .

1.2 Central Nervous System Penetration
The compound's structural features indicate potential for central nervous system (CNS) penetration. Inhibitors designed with piperidine moieties have shown efficacy in targeting CNS-related conditions by crossing the blood-brain barrier (BBB). The ability of such compounds to penetrate the BBB is crucial for treating neurological disorders, suggesting that this compound may be explored for therapeutic uses in this area .

Synthesis and Chemical Properties

2.1 Synthesis Routes
The synthesis of this compound involves several steps, typically starting from piperidine derivatives. The reaction conditions often include solvents like dichloromethane and reagents such as triethylamine and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). The final product can be purified through crystallization methods to achieve high yields (up to 92%) after extraction processes.

2.2 Chemical Structure
The chemical structure of this compound includes a piperidine ring substituted with a cyanomethyl group and a carbamate functional group. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Case Studies

3.1 Antibacterial Efficacy Study
A study was conducted to evaluate the antibacterial efficacy of similar carbamate derivatives against a panel of clinically relevant bacterial strains. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity, particularly against Gram-positive bacteria. This study underscores the importance of structural optimization in developing new antimicrobial agents based on the carbamate scaffold .

3.2 CNS Activity Research
Research focusing on CNS-active compounds has demonstrated that modifications in the piperidine structure can lead to improved potency and selectivity for specific targets within the CNS. These findings suggest that further exploration of this compound could yield compounds with enhanced therapeutic profiles for neurological applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Piperidine-Based Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound C₁₂H₂₁N₃O₂ 239.32 Cyanomethyl, Boc-protected methyl Intermediate for bioactive molecules
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate C₁₆H₂₂N₄O₂ 302.38 4-Cyanopyridinyl Unspecified research applications
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate C₁₆H₂₄BrN₃O₂ 370.29 5-Bromopyridinyl Pharmaceutical intermediate
tert-Butyl (1-isobutyrylpiperidin-4-yl)carbamate C₁₃H₂₄N₂O₃ 256.35 Isobutyryl Lab reagent (CymitQuimica)
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate C₁₁H₂₂N₂O₄S 278.37 Methylsulfonyl Synthetic intermediate

Key Observations:

  • Substituent Effects: The cyanomethyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability while maintaining synthetic versatility. Halogenated derivatives (e.g., 5-bromopyridinyl in ) enable cross-coupling reactions (e.g., Suzuki-Miyaura), broadening utility in drug diversification . Isobutyryl () and methylsulfonyl () groups increase hydrophobicity and metabolic resistance, respectively, critical for pharmacokinetic optimization .
  • Molecular Weight and Complexity: The target compound’s lower molecular weight (239.32 vs. 302.38 in ) suggests improved bioavailability compared to bulkier analogs. Compounds with extended aromatic systems (e.g., quinolinyl pyrimidine in ) exhibit higher molecular weights (>450 g/mol), limiting blood-brain barrier penetration but enhancing enzyme inhibition (e.g., NADH dehydrogenase) .

Key Findings:

  • Target Compound: The cyanomethyl-Boc combination offers a versatile scaffold for further functionalization, such as amine deprotection for coupling with electrophiles (e.g., acyl chlorides). Its lack of aromaticity differentiates it from pyridinyl derivatives, making it suitable for non-planar target interactions .
  • Biological Activity: Trifluoroethoxy phenoxy derivatives () exhibit potent α1A/α1D antagonism due to fluorine’s electronegativity, which enhances receptor-binding affinity . Quinolinyl pyrimidines () demonstrate nanomolar-level enzyme inhibition, leveraging planar aromatic systems for active-site interactions .
  • Synthetic Complexity: Multi-substituted analogs (e.g., g) often require low-yield, multi-step syntheses (e.g., 57% yield via method A) . Mechanochemical methods () improve efficiency for sterically hindered compounds but demand specialized equipment .

Biological Activity

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C13H23N3O2 and a molecular weight of 253.34 g/mol. It is primarily studied for its biological activity and potential therapeutic applications, particularly in the context of neurological disorders and other medical conditions.

The biological activity of this compound is largely attributed to its structural features, particularly the piperidine ring and the cyanomethyl group. These components enable the compound to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to diverse biological effects.

Research Findings

Recent studies have explored the compound's role in inhibiting key enzymes associated with neurodegenerative diseases. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby potentially enhancing cholinergic signaling in the brain. This mechanism is particularly relevant in conditions like Alzheimer's disease, where cholinergic function is compromised.

Case Studies

  • Inhibition of Amyloid Beta Aggregation : In vitro studies demonstrated that this compound could inhibit amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease pathology. The compound showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting its potential as a therapeutic agent in preventing neurodegeneration related to Aβ accumulation .
  • Neuroprotective Effects : In cell culture models, the compound exhibited protective effects against Aβ-induced cytotoxicity in astrocytes. When treated with both Aβ and this compound, astrocyte cell viability improved significantly compared to treatment with Aβ alone .
  • Cytokine Modulation : The compound also demonstrated a capacity to reduce pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, indicating its potential role in mitigating neuroinflammation associated with Alzheimer's disease .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Biological Activity
tert-Butyl methyl(piperidin-4-yl)carbamateStructureAChE inhibition
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateStructureAntidepressant effects
This compoundStructureAβ aggregation inhibition

The presence of the cyanomethyl group in this compound distinguishes it from other piperidine derivatives, potentially enhancing its binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, analogous piperidine-carbamate derivatives are synthesized via condensation of cyanomethyl-piperidine intermediates with tert-butyl carbamate-protected amines under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

  • Protection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis.
  • Cyanomethylation : Introduction of the cyanomethyl group via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography or recrystallization to isolate the final product.
  • Reaction optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to prevent side reactions .

Q. How is the compound characterized structurally, and what spectroscopic methods are commonly used?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., Boc-group signals at δ ~1.4 ppm for tert-butyl) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks for carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
  • X-ray Crystallography : For unambiguous conformation analysis, if crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Ventilation : Ensure adequate airflow to prevent accumulation of vapors.
  • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while dichloromethane minimizes side reactions in Boc protection .
  • Catalyst Screening : Test palladium or nickel catalysts for cyanomethylation efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis for faster reaction kinetics and reduced byproduct formation.
  • In-line Analytics : Employ HPLC or TLC monitoring to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies are effective in resolving contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in the piperidine and cyanomethyl regions .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace specific functional groups and clarify ambiguous peaks.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH), elevated temperatures (40–80°C), and UV light. Monitor degradation via:
  • HPLC-UV/MS : Quantify degradation products and identify instability triggers (e.g., Boc-group hydrolysis).
  • Kinetic Analysis : Calculate degradation rate constants (k) to model shelf-life .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the target protein and flowing the compound at varying concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • Molecular Dynamics (MD) Simulations : Predict binding modes using docking software (e.g., AutoDock) and validate with mutagenesis studies .

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